8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate
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Overview
Description
8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate typically involves the reaction of 8-hydroxyquinoline with (E,E)-hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with molecular targets such as enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis .
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but different applications.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced solubility and different biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with distinct chemical properties and applications.
Uniqueness: Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
CAS No. |
27143-44-8 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;quinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+ |
InChI Key |
FPJPOOKQTKUORC-PLKIVWSFSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
Canonical SMILES |
CC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
Origin of Product |
United States |
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